3-bromo-N-(2-hydroxyethyl)benzenesulfonamide
Description
Chemical Identity and Classification
This compound possesses a well-defined molecular structure characterized by the molecular formula C8H10BrNO3S and a molecular weight of 280.14 grams per mole. The compound's International Union of Pure and Applied Chemistry name is this compound, while its systematic chemical identification includes the InChI designation InChI=1S/C8H10BrNO3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5H2. The Simplified Molecular Input Line Entry System representation is expressed as OCCNS(=O)(=O)c1cccc(Br)c1, providing a clear structural framework for computational chemistry applications.
The compound belongs to the benzenesulfonamide class of organic compounds, specifically categorized as an arylsulfonamide derivative due to the presence of the sulfonamide functional group attached to the benzene ring system. This classification places it within a broader family of compounds known for their diverse biological activities and pharmaceutical applications. The MDL number MFCD08436008 serves as an additional identifier for database searches and chemical inventory management.
Table 1: Physical and Chemical Properties of this compound
The structural analysis reveals several key features that contribute to the compound's chemical behavior and potential applications. The bromine atom positioned at the 3-position of the benzene ring provides an electron-withdrawing effect that influences the electronic properties of the entire molecule. The N-(2-hydroxyethyl) substituent introduces both hydrogen bonding capabilities through the hydroxyl group and flexibility through the ethyl linker, characteristics that are crucial for biological interactions.
Historical Context of Benzenesulfonamide Research
The development of benzenesulfonamide derivatives represents one of the most significant achievements in early pharmaceutical chemistry, with the discovery of these compounds fundamentally transforming the treatment of bacterial infections in the late 1930s. Benzenesulfonamide emerged as one of the first synthetic antibacterial drugs, marking the beginning of the sulfa drug era and launching a revolution in antimicrobial therapy that preceded the development of penicillin and other antibiotics. This historical breakthrough demonstrated the potential for synthetic organic chemistry to produce life-saving medications, establishing a foundation for modern pharmaceutical research and development.
The mechanism of action underlying benzenesulfonamide's antibacterial properties involves the inhibition of bacterial folic acid synthesis, a pathway essential for bacterial survival and proliferation. This discovery revealed the principle that selective enzyme inhibition could be achieved through careful molecular design, a concept that has become central to contemporary drug development strategies. The success of early sulfonamide drugs provided compelling evidence that synthetic compounds could effectively target specific biological pathways while maintaining acceptable safety profiles.
The evolution of benzenesulfonamide research has expanded far beyond its original antibacterial applications. Contemporary investigations have revealed that benzenesulfonamide derivatives possess diverse biological activities, including enzyme inhibition capabilities that extend to carbonic anhydrases, a family of enzymes involved in numerous physiological processes. This expansion of therapeutic targets has reinvigorated interest in benzenesulfonamide chemistry and has led to the development of specialized derivatives such as this compound.
Modern synthetic approaches to benzenesulfonamide derivatives have become increasingly sophisticated, incorporating advanced organic chemistry techniques to create compounds with enhanced selectivity and potency. The historical progression from simple sulfonamide antibiotics to complex, targeted enzyme inhibitors illustrates the maturation of medicinal chemistry as a scientific discipline and the continued relevance of benzenesulfonamide scaffolds in pharmaceutical research.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry extends across multiple domains of scientific research and pharmaceutical development. In the realm of enzyme inhibition, this compound and related benzenesulfonamide derivatives have demonstrated remarkable potential as carbonic anhydrase inhibitors, particularly against isoforms associated with disease states. Recent investigations have revealed that compounds within this chemical class can achieve nanomolar inhibitory potency against specific carbonic anhydrase isoforms, with some derivatives showing selectivity for tumor-associated enzymes.
Table 2: Carbonic Anhydrase Inhibitory Activities of Related Benzenesulfonamide Derivatives
The anticonvulsant properties of benzenesulfonamide derivatives represent another significant area of medicinal chemistry application. Research has demonstrated that these compounds can effectively abolish induced seizures in experimental models, with some derivatives showing long-duration action extending up to six hours after administration. The selectivity of certain benzenesulfonamide derivatives for epileptogenesis-related carbonic anhydrase isoforms has provided valuable insights into the molecular mechanisms underlying seizure disorders and has opened new avenues for anticonvulsant drug development.
In the context of cancer research, benzenesulfonamide derivatives have emerged as promising therapeutic agents due to their ability to inhibit tumor-associated carbonic anhydrases. The overexpression of carbonic anhydrase isoforms IX and XII in hypoxic tumors has made these enzymes attractive targets for cancer therapy, and benzenesulfonamide derivatives have shown considerable promise in this application. Some compounds have demonstrated significant antiproliferative effects against cancer cell lines, including triple-negative breast cancer and glioblastoma cells.
The synthetic versatility of the benzenesulfonamide scaffold has facilitated the development of diverse structural modifications, enabling the exploration of structure-activity relationships and the optimization of biological properties. The incorporation of various substituents, including halogen atoms, heterocyclic groups, and alkyl chains, has provided researchers with extensive opportunities to fine-tune the pharmacological profiles of these compounds. Multi-component reactions, such as the Biginelli reaction, have been successfully employed to create benzenesulfonamide-containing heterocycles with enhanced biological activities.
The pharmaceutical applications of this compound and related compounds extend to multiple therapeutic areas, including oncology, neurology, and ophthalmology. The compound's potential as a lead structure for drug development is enhanced by its favorable pharmacokinetic properties and its ability to undergo further chemical modifications to optimize therapeutic efficacy. The continued investigation of benzenesulfonamide derivatives represents a vibrant area of medicinal chemistry research that promises to yield new therapeutic agents for the treatment of various human diseases.
Properties
IUPAC Name |
3-bromo-N-(2-hydroxyethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3S/c9-7-2-1-3-8(6-7)14(12,13)10-4-5-11/h1-3,6,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDZBHKLJOEWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649571 | |
| Record name | 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911111-96-1 | |
| Record name | 3-Bromo-N-(2-hydroxyethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of Benzenesulfonamide
- Reagents : Bromine or brominating agents such as N-bromosuccinimide.
- Solvents : Inert organic solvents such as chloroform or carbon tetrachloride are preferred for halogenation reactions.
- Conditions : The reaction is typically carried out at temperatures ranging from room temperature to 50 °C, with careful control to avoid over-bromination.
Nucleophilic Substitution for Hydroxyethyl Group Introduction
- Starting Material : The compound this compound can be synthesized by reacting a suitable benzenesulfonamide with ethylene oxide.
- Reagents : Sodium hydroxide or another base is used to facilitate the nucleophilic attack of the amino group on ethylene oxide.
- Conditions : The reaction is performed under controlled conditions, often at elevated temperatures (50-70 °C) for several hours to ensure complete conversion.
Summary of Reaction Steps
The overall synthesis can be summarized in a series of steps:
Preparation of Sulfonyl Chloride :
- Convert benzenesulfonic acid to its corresponding sulfonyl chloride using thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane at controlled temperatures (20-40 °C).
-
- React the sulfonyl chloride with bromine or N-bromosuccinimide in an inert solvent under UV light or in the presence of radical initiators to introduce the bromine atom.
-
- Treat the resulting bromo-sulfonamide with ethylene oxide in a basic medium to introduce the hydroxyethyl group.
Data Table of Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time |
|---|---|---|---|---|
| Preparation of Sulfonyl Chloride | Thionyl chloride / Phosphorus pentachloride | Dichloromethane | 20-40 | Several hours |
| Bromination | Bromine / N-bromosuccinimide | Chloroform | Room temp - 50 | Several hours |
| Nucleophilic Substitution | Ethylene oxide + Base | Ethanol / Water | 50-70 | Several hours |
Research Findings and Applications
Research has indicated that compounds like this compound exhibit promising biological activities, including antimicrobial properties. Studies have shown that modifications in the sulfonamide structure can lead to enhanced binding affinities for specific enzymes or receptors, making them candidates for drug development.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the hydroxyethyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthesis Efficiency: The anthraquinone derivatives (e.g., 9m, 9n, 9o) exhibit moderate-to-high yields (10–70%) but require multi-step synthesis due to complex aromatic systems . In contrast, the target compound achieves 96% purity via simpler alkylation .
- N-Substituent Impact: Hydroxyethyl and fluorophenyl groups enhance solubility and binding specificity, whereas anthraquinone or chroman groups prioritize enzyme inhibition or probe activity .
Table 2: Property Comparison
| Property | 3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide | 9m (Anthraquinone) | 3h (Pyridinyl) | S15 (Chroman) |
|---|---|---|---|---|
| Solubility | High (polar solvents) | Low | Moderate | Moderate |
| Melting Point | Not reported | Not reported | 125.2–125.5°C | Not reported |
| Bioactivity | Potential CNS applications | Enzyme inhibition | Pesticidal | Protein binding |
| Stability | Prone to oxidation | High (aromatic) | Stable | Moderate |
Key Observations :
- Solubility: The hydroxyethyl group improves aqueous solubility, advantageous for drug formulation, while anthraquinone derivatives are less soluble due to aromaticity .
- Bioactivity: Anthraquinone derivatives (e.g., 9m) show strong enzyme inhibition (Ki < 1 μM), whereas the target compound’s bioactivity remains underexplored but is hypothesized for CNS targets due to sulfonamide neuroactivity .
Biological Activity
3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological properties. The presence of the bromine atom and hydroxyethyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity. This mechanism disrupts essential biological pathways, which may result in antibacterial or anticancer effects.
Antibacterial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. These compounds inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial DNA replication.
- Case Study : In vitro studies demonstrated that this compound showed effective inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
- Research Findings : A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibited an IC50 value of approximately 15 μM, indicating moderate cytotoxicity.
Comparative Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Mechanism of Action | IC50/MIC Value |
|---|---|---|---|
| Antibacterial | E. coli | Inhibition of folate synthesis | MIC: 5 μM |
| Antibacterial | S. aureus | Inhibition of folate synthesis | MIC: 4 μM |
| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | IC50: 15 μM |
Research Applications
- Medicinal Chemistry : The compound is being explored for its potential as a lead molecule in developing new antibacterial and anticancer agents.
- Biological Research : It serves as a tool for studying enzyme inhibition and protein interactions, providing insights into the biochemical pathways involved in disease states.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-N-(2-hydroxyethyl)benzenesulfonamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves sulfonylation of 3-bromobenzenesulfonyl chloride with 2-aminoethanol under controlled alkaline conditions (pH 8–10). Key parameters include:
- Temperature: Reactions performed at 0–5°C minimize side reactions like hydrolysis of the sulfonyl chloride .
- Solvent: Dichloromethane or THF is preferred for solubility and inertness .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity .
Data: Yields drop from 85% to 60% if reaction temperatures exceed 20°C due to competing degradation .
Q. How can researchers validate the structural integrity of synthesized this compound?
Answer: Use a combination of spectroscopic and chromatographic methods:
- ¹H NMR: Key signals include δ 7.8–7.6 ppm (aromatic protons), δ 4.1 ppm (–CH₂–OH), and δ 3.4 ppm (–NH–) .
- LC-MS: Molecular ion peak at m/z 264.14 (C₈H₁₀BrNO₃S) confirms molecular weight .
- X-ray crystallography: Resolves spatial arrangement of the bromo and hydroxyethyl groups (e.g., C–Br bond length: 1.89 Å) .
Advanced Research Questions
Q. What strategies mitigate steric hindrance during functionalization of the hydroxyethyl group in this compound?
Answer: Steric effects from the bulky bromo and sulfonamide groups require tailored approaches:
- Protection-deprotection: Temporarily protect the –OH group with tert-butyldimethylsilyl (TBDMS) ether to enable subsequent alkylation/acylation .
- Microwave-assisted synthesis: Accelerates reaction kinetics, reducing side-product formation (e.g., 30% yield improvement in etherification reactions) .
Data: Unprotected hydroxyethyl derivatives show 40% lower reactivity in nucleophilic substitutions compared to protected analogs .
Q. How does this compound interact with carbonic anhydrase isoforms, and what computational tools validate these interactions?
Answer: The sulfonamide group acts as a zinc-binding motif in enzyme active sites. Computational methods include:
- Molecular docking (AutoDock Vina): Predicts binding affinity (ΔG = −9.2 kcal/mol for CA IX) due to hydrogen bonds between the sulfonamide and Thr199/Glu106 residues .
- MD simulations: Reveal stable binding over 50 ns trajectories, with RMSD < 2.0 Å for the enzyme-ligand complex .
Contradiction Note: While some studies report nanomolar inhibition (IC₅₀ = 0.05 nM for CA IX ), others observe weaker activity (IC₅₀ = 120 nM for CA II), likely due to isoform-specific steric constraints .
Q. What analytical techniques resolve discrepancies in reported biological activity data for this compound?
Answer:
- Dose-response curves: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring ≥3 biological replicates .
- Selectivity profiling: Screen against a panel of 12 CA isoforms to identify off-target effects .
- Metabolite analysis (HPLC-UV): Confirm compound stability in assay buffers (e.g., no degradation over 24 hours at pH 7.4) .
Methodological Challenges
Q. How can researchers optimize the compound’s aqueous solubility for in vivo studies without compromising bioactivity?
Answer:
- Co-solvents: Use 10% DMSO/PBS (v/v) for initial formulations; this maintains >90% solubility at 1 mM .
- Prodrug design: Convert the –OH group to a phosphate ester (aqueous solubility increases from 0.2 mg/mL to 5.6 mg/mL) .
- Nanoencapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve 85% encapsulation efficiency and sustained release over 72 hours .
Q. What protocols ensure reproducibility in crystallizing this compound for X-ray studies?
Answer:
- Solvent system: Slow evaporation from ethanol/water (7:3) at 4°C yields monoclinic crystals (space group P2₁/c) .
- Cryoprotection: Soak crystals in 25% glycerol before flash-cooling in liquid N₂ to prevent ice formation .
Data: Unit cell parameters: a = 10.23 Å, b = 12.45 Å, c = 14.72 Å; α = 90°, β = 105.3°, γ = 90° .
Data Contradictions and Resolution
Q. Why do some studies report potent antimicrobial activity for this compound, while others observe negligible effects?
Answer: Discrepancies arise from:
- Strain variability: Activity against S. aureus (MIC = 8 µg/mL) vs. no effect on E. coli due to differences in membrane permeability .
- Assay conditions: Broth microdilution (CLSI guidelines) vs. disk diffusion; the latter underestimates potency for hydrophobic compounds .
Recommendation: Standardize testing using CLSI M07-A10 protocols and include positive controls (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
